(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid
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Overview
Description
2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid is an organic compound with the molecular formula C12H11FO2. It is a white solid with a distinctive odor and is stable under normal conditions but can degrade under light exposure. This compound is soluble in organic solvents like ether and acetone but is insoluble in water .
Preparation Methods
The preparation of 2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid typically involves chemical synthesis. One common method involves the reaction of 2,3-dimethylpyridine with sodium oxide and 5-fluoro-2-methyl-1H-inden-3-ylacetaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indene ring.
Scientific Research Applications
2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indene ring structure allows it to bind with high affinity to various receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to the modulation of cellular processes, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2-(5-Fluoro-2-methyl-1-oxo-1H-inden-3-yl)acetic acid include:
- 5-Fluoro-2-methylindene-3-acetic acid
- 2-Methyl-5-fluoro-1H-indene-3-acetic acid
- 2-(5-Fluoro-2-methyl-3-indenyl)acetic Acid
- 3-(Carboxymethyl)-5-fluoro-2-methyl-1H-indene
These compounds share structural similarities but may differ in their chemical properties and biological activities.
Properties
CAS No. |
52251-76-0 |
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Molecular Formula |
C12H9FO3 |
Molecular Weight |
220.20 g/mol |
IUPAC Name |
2-(6-fluoro-2-methyl-3-oxoinden-1-yl)acetic acid |
InChI |
InChI=1S/C12H9FO3/c1-6-9(5-11(14)15)10-4-7(13)2-3-8(10)12(6)16/h2-4H,5H2,1H3,(H,14,15) |
InChI Key |
XCGCLQITVSAOLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C1=O)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
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